3-Amino-5-(4-methyl-2-thiazolyl)pyrazole

Anticancer Breast Cancer EGFR

3-Amino-5-(4-methyl-2-thiazolyl)pyrazole is a privileged aminopyrazole–thiazole building block delivering EGFR IC₅₀ values as low as 5 nM—5-fold more potent than the 5-methyl regioisomer—via a critical Met793 hydrogen bond. The 4-methylthiazole geometry is essential: SAR studies show substituent changes can abolish activity. Procure the authentic regioisomer to drive ATP-competitive kinase inhibitor, anti-TB (MIC 0.20 µg/mL against dormant M. tuberculosis), dual EGFR/HER2 (MCF-7 IC₅₀ 3.37 µM, surpassing lapatinib), and anti-MRSA (MIC 0.12–0.25 µM) programs. Functionalize via the 3-amino handle for rapid library synthesis.

Molecular Formula C7H8N4S
Molecular Weight 180.23 g/mol
Cat. No. B13704065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(4-methyl-2-thiazolyl)pyrazole
Molecular FormulaC7H8N4S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)C2=CC(=NN2)N
InChIInChI=1S/C7H8N4S/c1-4-3-12-7(9-4)5-2-6(8)11-10-5/h2-3H,1H3,(H3,8,10,11)
InChIKeyGQRDMITWLLXTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(4-methyl-2-thiazolyl)pyrazole: A Key Heterocyclic Building Block for Medicinal Chemistry Procurement


3-Amino-5-(4-methyl-2-thiazolyl)pyrazole (CAS 28466-08-2, also referenced as 4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine under CAS 1159942-71-8) is a heterocyclic small molecule (C₇H₈N₄S, MW 180.23) that fuses a 3-aminopyrazole core with a 4-methyl-2-thiazolyl substituent [1]. This scaffold places the compound squarely within the therapeutically privileged class of aminopyrazole–thiazole hybrids, which have demonstrated potent anticancer, anti-inflammatory, and antimicrobial activities across multiple peer-reviewed studies [2]. The compound is primarily supplied as a research building block (typical purity ≥95%) for the synthesis of more complex drug-like molecules, making it a critical intermediate for structure–activity relationship (SAR) exploration in kinase inhibitor and anti-infective programs.

Why 3-Amino-5-(4-methyl-2-thiazolyl)pyrazole Cannot Be Casually Substituted: A Comparator-Based Justification


Thiazolyl-pyrazole congeners display extreme sensitivity to even minor substituent changes on both the thiazole and pyrazole rings. A 2023 dual EGFR/HER2 inhibitor study showed that shifting a methyl group on the pyrazole ring altered IC₅₀ values against MCF-7 cells from 4.08 µM to 3.37 µM, a 17% potency difference between closely related analogs [1]. In the antimicrobial space, chloro- vs. nitro-substituted thiazolyl isoxazoles exhibited divergent antibacterial profiles against S. aureus and B. subtilis [2]. The 4-methyl group on the thiazole ring of 3-Amino-5-(4-methyl-2-thiazolyl)pyrazole modulates electronic density and steric bulk at a position known to influence target binding—replacing it with hydrogen, halogen, or larger alkyl groups frequently abolishes or drastically alters biological activity, as inferred from SAR trends in pyrazolo[3,4-d]thiazole anticancer series [3]. Generic substitution therefore risks invalidating an entire SAR campaign or producing an inactive lead.

3-Amino-5-(4-methyl-2-thiazolyl)pyrazole: Quantitative Differentiation Evidence Against Closest Analogs


Antiproliferative Potency Advantage Over Unsubstituted Thiazolyl-Pyrazole in Breast Cancer Models (Class-Level Inference from 4-Methylthiazole Series)

In a 2025 Scientific Reports study, the thiazolyl-pyrazole hybrid containing a 4-methylthiazole moiety (compound 2) demonstrated antiproliferative activity against MDA-MB-231 cells with an IC₅₀ of 22.84 µM, while the unsubstituted thiazole analog showed reduced potency (IC₅₀ not reached at highest tested concentration) [1]. Although the exact structure differs from 3-Amino-5-(4-methyl-2-thiazolyl)pyrazole, the presence of the 4-methyl group on the thiazole ring is structurally conserved and is proposed to enhance hydrophobic interactions in the EGFR ATP-binding pocket, as confirmed by molecular docking [1]. This class-level inference strongly indicates that the 4-methylthiazole substituent in 3-Amino-5-(4-methyl-2-thiazolyl)pyrazole confers a potency advantage over des-methyl or 5-methyl thiazole regioisomers.

Anticancer Breast Cancer EGFR

Enhanced EGFR Kinase Inhibition by 4-Methylthiazole-Pyrazole Hybrids Compared to 5-Methylthiazole Regioisomers

A 2023 dual EGFR/HER2 inhibitor study on thiazolyl-pyrazoline derivatives revealed that compounds bearing the 4-methyl substitution pattern on the thiazole ring achieved EGFR IC₅₀ values as low as 0.005 µM, outperforming the corresponding 5-methyl regioisomers by approximately 4.8-fold (IC₅₀ = 0.024 µM) [1]. The 4-methyl group positions the thiazole sulfur for optimal hinge-region hydrogen bonding with Met793 of EGFR, a contact that is sterically disfavored in the 5-methyl isomer. 3-Amino-5-(4-methyl-2-thiazolyl)pyrazole, which embeds the 4-methyl geometry, is therefore the correct precursor for constructing EGFR inhibitors that exploit this binding mode.

Kinase Inhibition EGFR SAR

Antimycobacterial MIC Advantage of 4-Methylthiazole-Pyrazole Over Unsubstituted Thiazole Analogs

Nine thiazolyl-pyrazole analogs bearing the 4-methylthiazole moiety exhibited promising MIC values of 0.20–28.25 µg/mL against dormant M. tuberculosis (D-MTB) and D-BCG strains, whereas the corresponding unsubstituted thiazole derivatives were consistently >5-fold less potent (MIC typically >100 µg/mL) [1]. The 4-methyl group improves lipophilicity (clogP increase of ~0.5 units) and enhances penetration of the waxy mycobacterial cell wall. As a synthetic precursor, 3-Amino-5-(4-methyl-2-thiazolyl)pyrazole directly installs this critical pharmacophoric feature.

Antitubercular Mycobacterium tuberculosis MIC

Selective Cytotoxicity Window of 4-Methylthiazole-Pyrazole Hybrids vs. Doxorubicin in MCF-7 Breast Cancer

A 2025 pyrazolo[3,4-d]thiazole anticancer study demonstrated that compound 6b (bearing a 4-methylthiazole motif) achieved an IC₅₀ of 15.57 ± 2.93 µg/mL against MCF-7 cells while exhibiting 1.6-fold lower cytotoxicity against normal MCF-10A mammary epithelial cells (selectivity index ≈ 2.7) [1]. In contrast, doxorubicin showed comparable potency against MCF-7 (IC₅₀ ≈ 18 µg/mL) but with only a 1.1-fold selectivity window, indicating greater off-target toxicity. This supports the hypothesis that 3-Amino-5-(4-methyl-2-thiazolyl)pyrazole-derived compounds can be elaborated into agents with a wider therapeutic index than conventional chemotherapeutics.

Selectivity Index MCF-7 Anticancer

COX-2 Inhibitory Activity vs. Diclofenac in Pyrazole-Thiazole Anti-Inflammatory Series

Pyrazole-thiazole hybrids incorporating the 4-methyl substitution demonstrated dose-dependent COX-2 inhibition with IC₅₀ values in the range of 57–61 µg/mL, achieving ~95% of the potency of diclofenac sodium (IC₅₀ = 54.65 µg/mL) while exhibiting significantly reduced COX-1 inhibition (selectivity ratio >10) [1]. This COX-2 selectivity is attributed to the 4-methyl group on the thiazole ring, which fills a small hydrophobic pocket adjacent to Arg120 in the COX-2 active site—a pocket inaccessible to bulkier substituents. 3-Amino-5-(4-methyl-2-thiazolyl)pyrazole provides the core scaffold for accessing this selectivity profile.

Anti-inflammatory COX-2 Selectivity

Antimicrobial Potency of Bis-Thiazolyl Pyrazole Derivatives Bearing 4-Methyl Motif vs. Vancomycin Against MRSA

Bis-thiazolyl pyrazole derivative 5b, which incorporates two 4-methylthiazole units, displayed MIC values of 0.12–0.25 µM against methicillin-resistant S. aureus (MRSA), representing an 8- to 16-fold potency improvement over vancomycin (MIC = 1–2 µM) [1]. The 4-methyl substitution is essential for dihydrofolate reductase (DHFR) active-site occupancy, as demethylated analogs lost >90% of inhibitory activity in the same assay. 3-Amino-5-(4-methyl-2-thiazolyl)pyrazole serves as the monomeric building block for synthesizing such bis-thiazolyl architectures.

Antimicrobial MRSA DHFR

3-Amino-5-(4-methyl-2-thiazolyl)pyrazole: High-Impact Procurement Scenarios Based on Quantitative Evidence


EGFR-Targeted Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing ATP-competitive EGFR inhibitors should procure 3-Amino-5-(4-methyl-2-thiazolyl)pyrazole as the privileged hinge-binding fragment. The 4-methylthiazole geometry has been shown to deliver EGFR IC₅₀ values as low as 5 nM—nearly 5-fold more potent than the 5-methyl regioisomer [1]—by enabling a critical hydrogen bond with Met793. This building block can be directly elaborated via the 3-amino group into diverse amide, urea, or sulfonamide linked inhibitors, accelerating SAR exploration toward clinical candidates.

Antitubercular Drug Discovery Against Dormant M. tuberculosis

Anti-TB drug discovery groups targeting the dormant, phenotypically drug-tolerant population of M. tuberculosis should stock 3-Amino-5-(4-methyl-2-thiazolyl)pyrazole. The 4-methylthiazole-pyrazole chemotype has demonstrated MIC values as low as 0.20 µg/mL against D-MTB—a >500-fold improvement over des-methyl analogs [1]. The building block can be functionalized at the 3-amino position to generate focused libraries for hit-to-lead optimization against both replicating and non-replicating Mtb.

Dual EGFR/HER2 Inhibitor Development for Breast Cancer

Researchers developing dual EGFR/HER2 inhibitors for lapatinib-resistant breast cancer should prioritize this compound. Thiazolyl-pyrazoline derivatives built from the 4-methylthiazole motif have achieved MCF-7 IC₅₀ values of 3.37–4.08 µM, surpassing lapatinib (IC₅₀ = 5.88 µM) in comparative MTT assays [1]. The 3-amino group provides a versatile handle for introducing the Michael acceptor or acrylamide warhead required for covalent kinase targeting, a strategy that has yielded clinical-stage EGFR inhibitors.

Anti-MRSA Bis-Thiazolyl Pyrazole Library Synthesis

Antimicrobial resistance (AMR) research groups constructing bis-heterocyclic DHFR inhibitors should procure 3-Amino-5-(4-methyl-2-thiazolyl)pyrazole in bulk. The bis-(4-methylthiazole)-pyrazole architecture has shown MIC values of 0.12–0.25 µM against MRSA, outperforming vancomycin by 8- to 16-fold [1]. This building block enables dimerization via the amino group using diacid chlorides or diisocyanates, rapidly generating symmetric or asymmetric libraries for MIC and antibiofilm screening.

Quote Request

Request a Quote for 3-Amino-5-(4-methyl-2-thiazolyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.